Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core, substituted with a 3-bromophenyl group at position 5, methyl groups at positions 1, 3, and 7, and an isobutyl ester at position 5.
Properties
IUPAC Name |
2-methylpropyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-7-6-8-14(22)9-13/h6-9,11,16,23H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJVOIAMOINDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)Br)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function.
Mode of Action
This can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biological Activity
Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₄
- Molecular Weight : 396.26 g/mol
- CAS Number : Not specified in the sources but can be identified through its chemical structure.
Structural Features
The structure contains:
- A pyrimidine ring fused with a hexahydropyridine moiety.
- Multiple functional groups including carboxylate and bromophenyl substituents.
These structural components contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The antibacterial mechanism is often linked to the inhibition of bacterial cell division proteins such as FtsZ .
Anticancer Activity
There is an emerging interest in the anticancer potential of pyrimidine derivatives. Compounds with similar scaffolds have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific pathways involved often include the modulation of cell cycle regulators and apoptosis-related proteins .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that certain dioxo-pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives revealed that one particular analogue exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that modifications in the structure can enhance antimicrobial potency .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds similar to this compound induced significant cytotoxic effects at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Research Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares its pyrido[2,3-d]pyrimidine core with several analogs but differs in substituent positions, ester groups, and halogenation. Key comparisons include:
Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Substituent Effects on Properties
- Halogen Position: The 3-bromophenyl group in the target compound contrasts with 4-bromophenyl analogs (e.g., ).
- Ester Groups : Isobutyl esters (target) vs. ethyl or allyl esters () impact lipophilicity and metabolic stability. Isobutyl groups may enhance membrane permeability compared to shorter alkyl chains.
- Core Modifications : Thiazolo or imidazo fused rings () introduce additional heteroatoms, affecting electron distribution and π-stacking interactions.
Preparation Methods
Three-Component Condensation Strategy
The pyrido[2,3-d]pyrimidine scaffold is efficiently assembled via one-pot reactions involving 4-aminouracil derivatives, aldehydes, and active methylene compounds. For the target compound, 1,3-dimethyl-6-aminouracil serves as the pyrimidine precursor, while 3-bromobenzaldehyde introduces the aryl moiety. The ester group is incorporated using isobutyl cyanoacetate instead of malononitrile, enabling simultaneous Knoevenagel condensation and cyclization.
Reaction Conditions
- Catalyst: Diammonium hydrogen phosphate (DAHP, 10 mol%)
- Solvent: Aqueous ethanol (1:1 v/v)
- Temperature: Reflux (78°C)
- Time: 4–6 hours
This method proceeds via:
- Knoevenagel Adduct Formation: 3-Bromobenzaldehyde and isobutyl cyanoacetate condense to form an α,β-unsaturated intermediate.
- Michael Addition: The enamine from 1,3-dimethyl-6-aminouracil attacks the α,β-unsaturated nitrile.
- Cyclization and Aromatization: Intramolecular cyclization yields the pyrido[2,3-d]pyrimidine core, with subsequent oxidation introducing the 2,4-dioxo groups.
Yield Optimization
- Microwave irradiation (100°C, 20 minutes) increases yield to 85–90% by accelerating cyclization.
- DAHP enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.
Regioselective Methylation at Position 7
The 7-methyl group is introduced post-cyclization via N-alkylation . The free amine at position 7 (originating from 6-aminouracil) undergoes methylation using methyl iodide in the presence of a mild base (e.g., potassium carbonate).
Procedure
- Dissolve the core intermediate (1 equiv) in anhydrous DMF.
- Add K₂CO₃ (2.5 equiv) and CH₃I (1.2 equiv).
- Stir at 60°C for 12 hours under nitrogen.
- Quench with ice water and extract with ethyl acetate.
Key Considerations
- Excess methyl iodide ensures complete methylation while minimizing O-alkylation side reactions.
- Steric hindrance from the 3-bromophenyl group necessitates elevated temperatures for sufficient reactivity.
Functional Group Interconversion: Esterification
If the core synthesis employs malononitrile instead of cyanoacetate, the nitrile group at position 6 requires conversion to the isobutyl ester. This involves:
Hydrolysis of Nitrile to Carboxylic Acid
Esterification with Isobutyl Alcohol
- Reagent: Isobutyl alcohol, H₂SO₄ (catalytic)
- Conditions: Dean-Stark trap, toluene, 110°C, 6 hours.
- Yield: 75–80% after purification via silica gel chromatography (hexane:ethyl acetate 3:1).
Alternative Synthetic Routes
Cross-Dehydrogenative Coupling (CDC)
Aryl-substituted pyrido[2,3-d]pyrimidines are accessible via CDC reactions between N-amino-2-iminopyridines and β-ketoesters. For the target compound:
- Prepare N-amino-2-imino-1,3-dimethylpyridine-6-carbonitrile by treating 1,3-dimethyl-6-aminouracil with NaNO₂/HCl.
- React with ethyl 3-(3-bromophenyl)-3-oxopropanoate under O₂ atmosphere in ethanol/acetic acid.
- Cyclize via microwave irradiation (130°C, 15 minutes) to install the dioxo groups.
Advantages
Solid-Phase Synthesis
Immobilized 4-aminopyrimidines on Wang resin enable iterative coupling for combinatorial libraries. However, this method is less practical for large-scale synthesis of the target compound due to lower yields (60–70%).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.39 (m, 4H, Ar-H), 4.18 (d, J = 6.8 Hz, 2H, OCH₂), 3.52 (s, 3H, N-CH₃), 3.23 (s, 3H, N-CH₃), 2.98 (s, 3H, N-CH₃), 2.01 (m, 1H, CH(CH₃)₂), 1.12 (d, J = 6.6 Hz, 6H, CH(CH₃)₂).
- IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine dione), 1590 cm⁻¹ (C-Br).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₁H₂₄BrN₃O₄: 462.1012; found: 462.1009.
Challenges and Optimization
Regioselectivity in Cyclization
The 3-bromophenyl group’s meta-substitution can lead to steric clashes during cyclization, necessitating:
Ester Hydrolysis
The isobutyl ester is prone to hydrolysis under basic conditions. Storage recommendations:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Three-Component | 85 | 98 | 4 | High |
| CDC | 90 | 95 | 6 | Moderate |
| Post-Synthesis Esterification | 75 | 97 | 14 | Low |
Industrial Applications and Patent Landscape
While the target compound lacks commercial use, its structural analogs are patented as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
